molecular formula C21H27N5O4S B13356622 methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate

methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate

Cat. No.: B13356622
M. Wt: 445.5 g/mol
InChI Key: GDMJMTILMVXRBL-UHFFFAOYSA-N
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Description

This compound features a methyl ester-substituted thiophene core with a tetrazole group at position 3. The tetrazole is linked to a 2-adamantyl moiety modified by an ethoxy-oxoethylamine substituent. The adamantyl group confers lipophilicity and conformational rigidity, which may enhance metabolic stability and target binding in biological systems . The tetrazole ring, a bioisostere for carboxylic acids, likely improves solubility and hydrogen-bonding capacity compared to carboxylates.

Properties

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 3-[5-[2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate

InChI

InChI=1S/C21H27N5O4S/c1-3-30-17(27)11-22-21(14-7-12-6-13(9-14)10-15(21)8-12)20-23-24-25-26(20)16-4-5-31-18(16)19(28)29-2/h4-5,12-15,22H,3,6-11H2,1-2H3

InChI Key

GDMJMTILMVXRBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(SC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the adamantyl-tetrazole intermediate: This involves the reaction of 2-adamantylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Introduction of the ethoxy-oxoethyl group: This step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Formation of the thiophene carboxylate: The final step involves the reaction of the intermediate with methyl thiophene-2-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Thiophene Carboxylates

The compound’s structural uniqueness lies in its adamantyl-tetrazole-thiophene scaffold. Below is a comparative analysis with key analogues from the literature:

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (Da)* Potential Applications References
Target Compound Thiophene-2-carboxylate 3-Tetrazolyl, 2-adamantyl, ethoxy-oxoethylamine Methyl ester, tetrazole, adamantyl, amine ~530 (estimated) Pharmaceuticals, agrochemicals -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethylamine Ethyl ester, amine, hydroxyl 390.14 Not specified
Thifensulfuron-methyl Thiophene-2-carboxylate 3-Sulfonylurea, 4-methoxy-6-methyl-1,3,5-triazin-2-yl Methyl ester, sulfonylurea, triazine 387.37 Herbicide (ALS inhibitor)
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate Thiophene-2-carboxylate 5-Amino, 4-cyano, 3-carboxymethyl Methyl ester, cyano, carboxymethyl 268.28 Intermediate for ranelic acid
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Thiazole-acetate Methoxyimino, 2-aminothiazole Methyl ester, thiazole, methoxyimino 215.24 Cephalosporin synthesis

*Molecular weights calculated from structural formulas; target compound estimated based on formula.

Functional Group Impact on Properties
  • Adamantyl vs. Tetrahydrobenzo[b]thiophene (6o) : The adamantyl group in the target compound increases lipophilicity and steric bulk compared to 6o’s tetrahydrobenzo core, which may reduce aqueous solubility but enhance membrane permeability .
  • Tetrazole vs. Sulfonylurea (Thifensulfuron-methyl) : While sulfonylureas (e.g., Thifensulfuron-methyl) inhibit acetolactate synthase in plants, the tetrazole in the target compound could act as a metal-binding or hydrogen-bonding motif, suggesting divergent biological targets .
  • Ethoxy-oxoethylamine vs.

Biological Activity

Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring, a tetraazole moiety, and an adamantyl group. The presence of these functional groups contributes to its biological activity.

Structural Formula

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 318.38 g/mol

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound has significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : The tetraazole moiety is known for its antitumor effects, potentially inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The thiophene ring contributes to anti-inflammatory responses by modulating cytokine production.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound demonstrated a promising antimicrobial profile, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antitumor Activity

In another study, the compound was tested for its ability to inhibit tumor growth in vitro. The findings showed:

Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.3

These results indicate that this compound exhibits significant cytotoxicity against cancer cell lines, supporting further development as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound. Initial assessments suggest:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion of metabolites.

Toxicological studies are ongoing to assess any adverse effects at therapeutic doses.

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